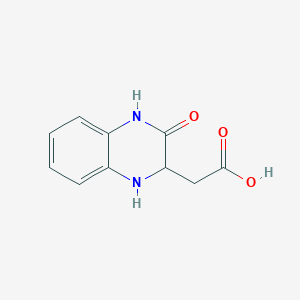

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

Vue d'ensemble

Description

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid (CAS: 136584-14-0) is a heterocyclic compound with a quinoxaline core fused to an acetic acid moiety. Its molecular formula is C₁₀H₁₀N₂O₃, and it features a partially saturated quinoxaline ring system with a ketone group at position 3 and an acetic acid side chain at position 2 . Key physicochemical properties include:

- Melting point: 169–170 °C

- Boiling point: 526.6 ± 43.0 °C (predicted)

- pKa: 4.04 ± 0.10 (predicted)

- Density: 1.313 ± 0.06 g/cm³ (predicted) .

The compound is commercially available from suppliers such as Capot Chemical and NovoChemy Ltd., with a typical purity of 95% . It is used in pharmaceutical research and organic synthesis, though specific applications require further investigation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-quinoxalinecarboxylic acid with a reducing agent to form the tetrahydro derivative . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in research and industry .

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of THQAA typically involves several methods, including:

- Condensation Reactions : Commonly with 2-quinoxalinecarboxylic acid and reducing agents.

- Oxidation and Reduction Reactions : Transforming THQAA into various derivatives for specific applications.

Table 1: Comparison of Synthetic Methods

| Method | Description | Yield (%) |

|---|---|---|

| Condensation with 2-quinoxaline | Involves controlled conditions | 60-80 |

| Reduction with Sodium Borohydride | Produces tetrahydro derivatives | 50-70 |

| Oxidation with Potassium Permanganate | Forms quinoxaline derivatives | 40-60 |

Medicinal Chemistry

THQAA has been explored for its potential therapeutic effects, particularly in treating neurological disorders and cancer. Its ability to interact with specific molecular targets suggests that it may inhibit certain enzymes involved in disease pathways.

Case Studies

- Neuroprotective Effects : A study indicated that THQAA exhibited neuroprotective properties in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems.

- Anticancer Activity : Research demonstrated that THQAA could inhibit tumor growth in vitro by affecting cell cycle regulation and apoptosis pathways.

Organic Synthesis

THQAA serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalizations leading to the development of new pharmaceuticals.

Table 2: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Building Block | Used to create complex organic compounds |

| Reagent | Participates in nucleophilic substitution reactions |

| Functionalization | Modifies properties for specific applications |

Biological Activities

Research has shown that THQAA exhibits significant biological activities, making it a candidate for further pharmaceutical development.

Table 3: Biological Activities of THQAA

| Activity Type | Observed Effects |

|---|---|

| Antiviral | Inhibits replication of specific viruses |

| Antitumor | Induces apoptosis in cancer cell lines |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Mécanisme D'action

The mechanism of action of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with 1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetic acid, differing in core heterocycles, substituents, or functional groups:

Pharmacological and Industrial Relevance

- Bioactivity: Quinoxaline derivatives are explored for antimicrobial, anticancer, and neuroprotective properties. The ethyl-substituted analogue (5GV) may exhibit stereospecific interactions in biological systems .

- Solubility and Bioavailability: The lower pKa (4.04) of this compound compared to analogues (e.g., dihydroquinoline derivatives) suggests better solubility at physiological pH, influencing drug design .

Activité Biologique

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid (THQA) is a synthetic organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol. It belongs to the quinoxaline family, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of THQA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of THQA is primarily attributed to its interaction with various molecular targets involved in cellular signaling and metabolic pathways. Preliminary studies suggest that THQA may function as an inhibitor of specific enzymes, thereby affecting their activity and leading to various biological effects. The exact molecular targets are still under investigation but may include proteins involved in cell signaling cascades and metabolic regulation .

Antimicrobial Activity

Research has indicated that THQA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for THQA against common pathogens are noteworthy:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results highlight the potential of THQA as an antimicrobial agent, particularly in combating infections caused by resistant strains .

Anticancer Activity

THQA has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| A549 (lung cancer) | 15.0 |

| MCF-7 (breast cancer) | 18.5 |

The mechanism underlying its anticancer activity may involve the induction of apoptosis and disruption of cell cycle progression .

Case Studies and Research Findings

A notable case study examined the effects of THQA on human cervical cancer cells (HeLa). The study found that treatment with THQA resulted in a significant reduction in cell viability, coupled with increased markers of apoptosis such as caspase activation and PARP cleavage. Additionally, THQA was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Another research effort focused on the compound's neuroprotective effects. In models of neurodegeneration, THQA demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential application in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

THQA shares structural similarities with other quinoxaline derivatives but exhibits unique biological properties due to its specific functional groups. A comparison with similar compounds reveals distinct differences in biological activity:

| Compound | Activity Type | Notable Effects |

|---|---|---|

| 2-Quinoxalineacetic acid | Antimicrobial | Moderate activity against E. coli |

| 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | Anticancer | Limited efficacy compared to THQA |

| 2-Oxo-1,2,3,4-tetrahydroquinolinecarboxylic acid | Neuroprotective | Less effective than THQA |

This table illustrates how THQA stands out among its peers in terms of potency and range of biological activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid, and what reagents are critical for its formation?

- Methodological Answer : The compound is synthesized via multi-step procedures involving cyclization and oxidation reactions. Key steps include:

- Condensation of quinoxaline precursors with acetic acid derivatives under acidic conditions.

- Use of morpholin-4-ylmethyl or piperidin-4-yloxymethyl groups as intermediates to stabilize reactive sites during synthesis .

- Purification via column chromatography (silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodological Answer :

- NMR spectroscopy (¹H and ¹³C) to confirm the tetrahydroquinoxaline core and acetic acid substituent .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., observed m/z 220.0854 for [M+H]⁺) .

- HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .

Q. What are the documented biological activities of this compound, and which assays validate these findings?

- Methodological Answer :

- Anti-proliferative activity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values ranging 10–50 µM .

- Enzyme inhibition studies (e.g., tyrosine kinase) using fluorescence-based assays to quantify binding affinity (Kd values reported in µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data across studies?

- Methodological Answer :

- Perform comparative NMR analysis using deuterated DMSO or CDCl₃ to identify solvent-induced shifts .

- Validate crystallographic data via X-ray diffraction to resolve ambiguities in stereochemistry .

- Cross-reference with computational models (e.g., DFT calculations) to predict chemical shifts and verify experimental results .

Q. What strategies optimize reaction yield in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (60–100°C), catalyst loading (e.g., Pd/C, 5–10 mol%), and reaction time (12–24 hrs) to identify optimal conditions .

- Use flow chemistry to enhance reproducibility and reduce side products in cyclization steps .

- Monitor intermediates in real-time using in-situ FTIR to adjust reagent stoichiometry .

Q. How can structural analogs be designed to improve solubility without compromising activity?

- Methodological Answer :

- Introduce polar groups (e.g., hydroxyl or carboxylate) at the 2-position of the quinoxaline ring, as seen in 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid derivatives .

- Apply molecular docking (AutoDock Vina) to predict interactions with hydrophobic binding pockets, retaining critical hydrogen bonds .

- Test solubility in PBS (pH 7.4) and DMSO/water mixtures, using dynamic light scattering (DLS) to assess aggregation .

Q. What computational approaches are effective for studying reactivity and degradation pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict oxidation sites under acidic conditions .

- Molecular dynamics simulations (GROMACS) to model hydrolysis pathways in aqueous environments .

- QSAR models to correlate substituent effects with stability data from accelerated degradation studies (40°C, 75% RH) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on biological target specificity?

- Methodological Answer :

- Conduct competitive binding assays with known inhibitors (e.g., staurosporine for kinase inhibition) to confirm target engagement .

- Use CRISPR-Cas9 knockout cell lines to validate on-target effects (e.g., reduced activity in kinase-deficient cells) .

- Replicate assays across independent labs with standardized protocols (e.g., ATP concentration, incubation time) to minimize variability .

Propriétés

IUPAC Name |

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h1-4,8,11H,5H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNFCRXGPQHQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382712 | |

| Record name | (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136584-14-0 | |

| Record name | (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.